![molecular formula C13H15N3O4 B2687818 2-[(5-Cyanopyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid CAS No. 2248274-03-3](/img/structure/B2687818.png)
2-[(5-Cyanopyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(5-Cyanopyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid” is a chemical compound with the IUPAC name [ (5-cyano-2-pyridinyl)amino]acetic acid . It has a molecular weight of 177.16 .
Synthesis Analysis
The synthesis of this compound or related compounds has been reported in the literature. For instance, a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties was synthesized using solid-phase synthesis . This method is practical up to the multikilogram scale .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O2/c9-3-6-1-2-7 (10-4-6)11-5-8 (12)13/h1-2,4H,5H2, (H,10,11) (H,12,13) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, compounds of this class have been used in the discovery of new DPP-IV inhibitor classes .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(5-cyanopyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-13(2,3)20-12(19)16(8-11(17)18)10-5-4-9(6-14)7-15-10/h4-5,7H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKQTLBJQAVHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1=NC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
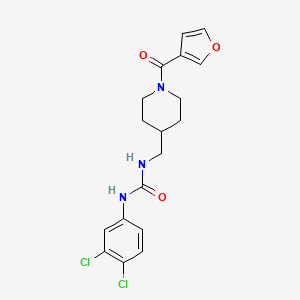

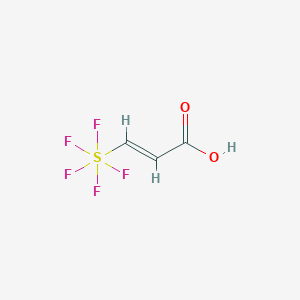
![5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2687739.png)
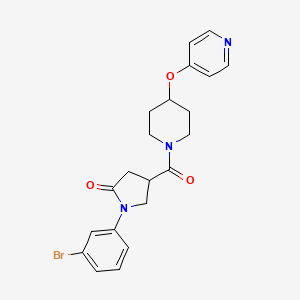
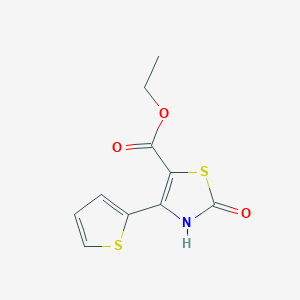
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide](/img/structure/B2687746.png)
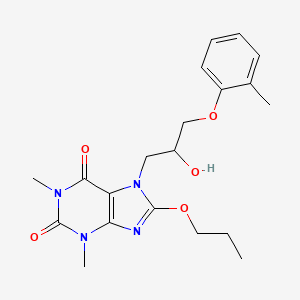
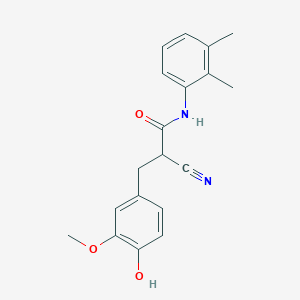
![1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2687752.png)

![3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline](/img/structure/B2687756.png)
![7-fluoro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2687757.png)
![2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide](/img/structure/B2687758.png)
